2-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol
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Overview
Description
2-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol is a complex organic compound characterized by its unique tetracyclic structure. This compound contains multiple functional groups, including a sulfanyl group, an oxa group, and an aminoethanol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol typically involves multi-step organic synthesis. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the functional groups through various chemical reactions. Common reagents used in these steps include organolithium compounds, sulfur-containing reagents, and amines. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and continuous monitoring are employed to maintain consistent quality and yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the core structure.
Substitution: The aminoethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the aminoethanol moiety.
Scientific Research Applications
2-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,4,8-trimethyl-13-oxo-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-14-yl)acetamide
- 2-[[4,4-dimethyl-15-(methylthio)-8-(4-morpholinyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]thio]-N,N-diethylacetamide
Uniqueness
The uniqueness of 2-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol lies in its specific combination of functional groups and its tetracyclic structure. This combination imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H22N4O2S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(4,4,8-trimethyl-15-methylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)amino]ethanol |
InChI |
InChI=1S/C18H22N4O2S2/c1-9-11-8-24-18(2,3)7-10(11)12-13-14(26-16(12)20-9)15(19-5-6-23)22-17(21-13)25-4/h23H,5-8H2,1-4H3,(H,19,21,22) |
InChI Key |
OKARVSOFEOOLCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(CC2=C3C4=C(C(=NC(=N4)SC)NCCO)SC3=N1)(C)C |
Origin of Product |
United States |
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